![molecular formula C22H19N5O2 B2663861 N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034433-51-5](/img/structure/B2663861.png)
N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that features a bipyridine moiety and a quinazolinone structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Bipyridine Moiety: This can be achieved through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using appropriate pyridine derivatives.
Synthesis of the Quinazolinone Core: This can be synthesized via a cyclization reaction involving anthranilic acid derivatives and amides.
Coupling of the Two Moieties: The final step involves coupling the bipyridine and quinazolinone structures through an amide bond formation, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the bipyridine or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
科学研究应用
Chemistry
In chemistry, N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
In biological research, this compound might be investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine
Medicinally, compounds with similar structures have been studied for their potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of more complex molecules.
作用机制
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, inhibiting or modulating their function. The bipyridine moiety could facilitate binding to metal ions, while the quinazolinone structure might interact with biological macromolecules.
相似化合物的比较
Similar Compounds
- N-([2,2’-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-2(4H)-yl)propanamide
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific substitution pattern on the bipyridine and quinazolinone rings, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-21(8-12-27-15-26-19-4-2-1-3-18(19)22(27)29)25-14-16-5-11-24-20(13-16)17-6-9-23-10-7-17/h1-7,9-11,13,15H,8,12,14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDMLOZYPMIJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
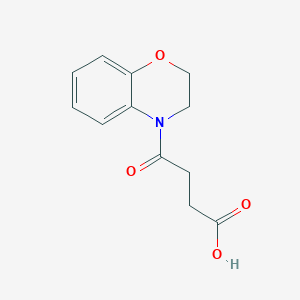
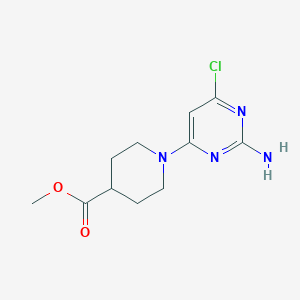
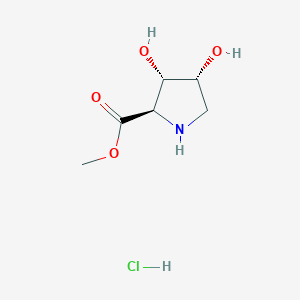
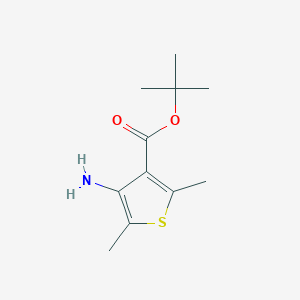
![N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2663785.png)
![(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2663786.png)
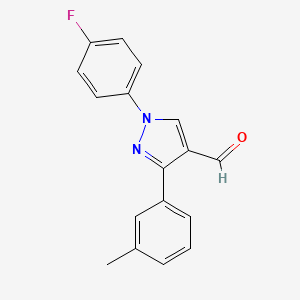
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2663788.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2663791.png)
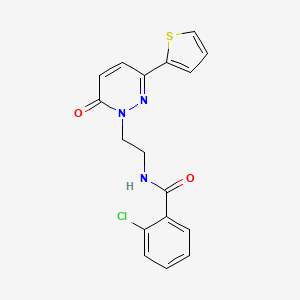
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2663793.png)
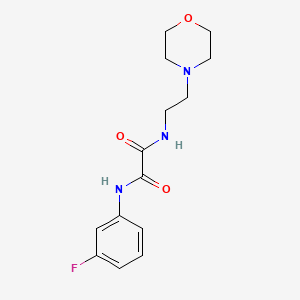
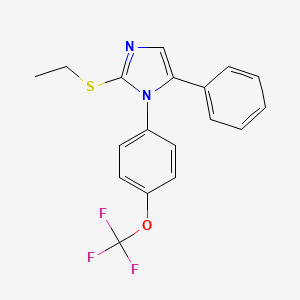
![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2663801.png)
